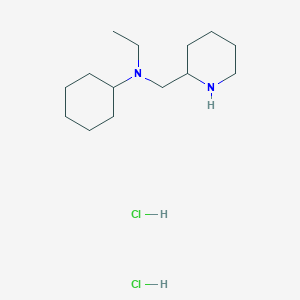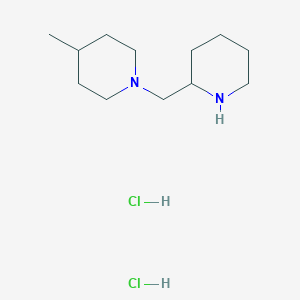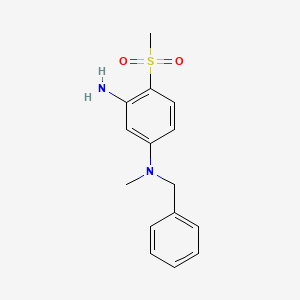
4-(Difluoromethoxy)-2-methoxyaniline
Übersicht
Beschreibung
“4-(Difluoromethoxy)-2-methoxyaniline” is an organic compound . It is used for research and development purposes . The compound is a liquid in its physical form .
Molecular Structure Analysis
The molecular formula of “4-(Difluoromethoxy)-2-methoxyaniline” is C7H7F2NO . The InChI Key is NDEZTSHWEPQVBX-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“4-(Difluoromethoxy)-2-methoxyaniline” is a liquid . It has a molecular weight of 173.16 . The compound is stored at -20°C .
Wissenschaftliche Forschungsanwendungen
Wastewater Treatment and Environmental Impact
- Methoxyanilines, including 4-(Difluoromethoxy)-2-methoxyaniline, are important chemical precursors in the Dye and Pharmaceuticals industries. Their presence in wastewater can be highly toxic and carcinogenic. Studies like the one by Chaturvedi and Katoch (2020) have explored Fenton-like oxidation processes for the degradation of methoxyanilines using laterite soil as an iron source. This method is comparable to conventional Fenton oxidation and could be an effective approach for treating wastewater containing these compounds (Chaturvedi & Katoch, 2020).
Luminescence and Structural Properties
- The luminescence properties of methoxyanilines, including derivatives like N-(3,5-dihalogenosalicylidene)-2-methoxyaniline, have been investigated. For instance, Tsuchimoto et al. (2016) studied the structural and luminescence properties of these compounds in their solid state, noting significant fluorescence at around 600 nm under certain conditions. These properties are crucial for applications in materials science and photophysics (Tsuchimoto et al., 2016).
Polyamide Synthesis and Electrochromic Materials
- In the field of polymer science, methoxy-substituted triphenylamine-containing aromatic diacid monomers, which include 4-methoxyaniline derivatives, have been synthesized for applications in blue-emitting hole-transporting and anodically electrochromic materials. Liou, Huang, and Yang (2006) have shown that these polyamides exhibit good thermal stability and excellent electrochromic characteristics, changing color under specific conditions, which is valuable in electronic and display technologies (Liou, Huang, & Yang, 2006).
Electroactivity in Polymer Synthesis
- Palys et al. (2000) studied the electroactivity of poly-(2,5-dimethoxyaniline) (PDMA), demonstrating its potential in applications like conductive polymers and electronic devices. The study highlighted the influence of anions on the formation and electroactivity of PDMA, underscoring the importance of this compound in the synthesis of advanced materials (Palys, Kudelski, Stankiewicz, & Jackowska, 2000).
Antimicrobial Activities
- 4-Methoxyaniline, a related compound, has been utilized in synthesizing complexes like 4-Methoxyaniline-5,10,15,20-tetraphenylporphyrinatozinc(II), which exhibited antimicrobial activities. This highlights potential applications in medical and pharmaceutical research, as investigated by Obaleye et al. (2016) (Obaleye, Tella, Obiyenwa, Simon, & Olawale, 2016).
Long-Range Electron-Withdrawing Substituent Effects
- Castagnetti and Schlosser (2002) researched the trifluoromethoxy group, similar to the difluoromethoxy group in 4-(Difluoromethoxy)-2-methoxyaniline. They found that it exhibits a long-range electron-withdrawing effect, which is significant for understanding and designing chemical reactions, especially in synthetic organic chemistry (Castagnetti & Schlosser, 2002).
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2/c1-12-7-4-5(13-8(9)10)2-3-6(7)11/h2-4,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNHQFFYRJLGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678837 | |
| Record name | 4-(Difluoromethoxy)-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-2-methoxyaniline | |
CAS RN |
1159694-59-3 | |
| Record name | 4-(Difluoromethoxy)-2-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159694-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B1424780.png)
![N-(3-Hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424781.png)
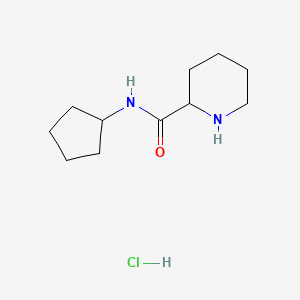
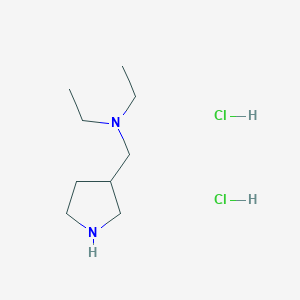
![(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424785.png)
amine](/img/structure/B1424786.png)
![2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424787.png)

